molecular formula C14H21NO3 B8327282 1-(3-(Methoxymethoxy)-6-neopentylpyridin-2-yl)ethanone

1-(3-(Methoxymethoxy)-6-neopentylpyridin-2-yl)ethanone

Cat. No.: B8327282
M. Wt: 251.32 g/mol
InChI Key: KOFATGRYXSPHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Methoxymethoxy)-6-neopentylpyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-[6-(2,2-dimethylpropyl)-3-(methoxymethoxy)pyridin-2-yl]ethanone

InChI

InChI=1S/C14H21NO3/c1-10(16)13-12(18-9-17-5)7-6-11(15-13)8-14(2,3)4/h6-7H,8-9H2,1-5H3

InChI Key

KOFATGRYXSPHIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)CC(C)(C)C)OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(Methoxymethoxy)-6-neopentylpicolinonitrile (8.3 g, 35 mmol) was dissolved in THF (125 mL). The solution was cooled to 0° C. and methylmagnesium chloride (24 ml, 71 mmol) (3.0 M in Et2O) was added. The reaction mixture stirred for 2 h at rt under N2 then quenched with saturated NH4Cl (50 mL) and extracted with EtOAc (3×50 mL). The organic layer was dried over MgSO4 and evaporated to give the crude product as a yellow oil. Purification of the crude residue by ISCO (40 g SiO2, O-40% EtOAc/Hexane) gave 1-(3-(methoxymethoxy)-6-neopentylpyridin-2-yl)ethanone (3.8 g, 43% yield) as a clear, light orange oil.
Name
3-(Methoxymethoxy)-6-neopentylpicolinonitrile
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.